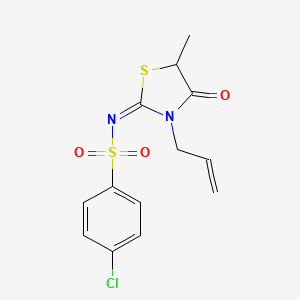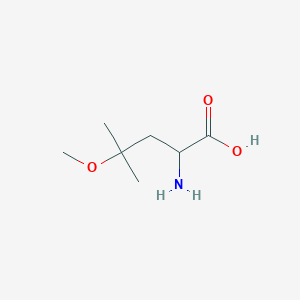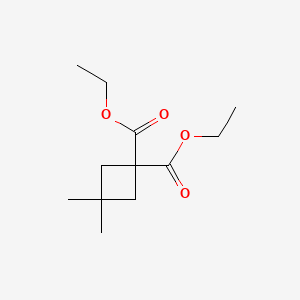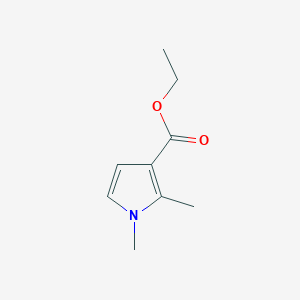![molecular formula C12H13ClN2OS B2929221 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide CAS No. 731001-91-5](/img/structure/B2929221.png)
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide is an organic compound characterized by its unique molecular structure, consisting of a chloro group, a cyanosulfanyl group, an ethyl group, and a methyl group all attached to a phenyl ring, with an acetamide moiety
Applications De Recherche Scientifique
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a building block for designing novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific pathways or conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals due to its reactivity and functional group diversity.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route for preparing this compound involves the following steps:
Starting Material: The synthesis begins with a substituted benzene derivative, such as 4-chloro-2-ethyl-6-methylbenzoic acid.
Formation of Acyl Chloride: The benzoic acid derivative is converted to the corresponding acyl chloride using thionyl chloride under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 4-aminothiophenol in the presence of a base (e.g., triethylamine) to form the desired acetamide compound.
Cyano Group Introduction: The nitrile group is introduced by reacting the intermediate with cyanogen bromide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis procedures. Optimizations may include continuous flow processes, improved catalyst systems, and enhanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: The compound 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide undergoes various reactions, including:
Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, forming methoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles for Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Sulfoxides and Sulfones: through oxidation.
Amines: through reduction.
Methoxy and Thiolate Derivatives: through substitution.
Mécanisme D'action
The mechanism by which 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide exerts its effects depends on the specific application:
Molecular Targets: It can interact with various enzymes or receptors, inhibiting or activating specific biochemical pathways.
Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide stands out due to its unique combination of functional groups.
Similar Compounds Include:
2-chloro-N-[4-(cyano)-2-ethyl-6-methylphenyl]acetamide: Lacks the sulfur-containing group, resulting in different reactivity and biological properties.
2-chloro-N-[4-(hydroxysulfanyl)-2-ethyl-6-methylphenyl]acetamide: Possesses a hydroxysulfanyl group, which alters its oxidation-reduction profile compared to the cyanosulfanyl variant.
N-(4-ethoxy-2-ethyl-6-methylphenyl)-2-chloroacetamide: Features an ethoxy group in place of the cyanosulfanyl group, changing its potential interactions and applications.
Propriétés
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-ethyl-5-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFNNHLAFCJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)




![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929158.png)
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
